

Application Notes and Protocols for SLB1122168 in Mice

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Compound of Interest

Compound Name: SLB1122168 formic

Cat. No.: B15571275

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These application notes provide a comprehensive guide for the use of SLB1122168, a potent inhibitor of the sphingosine-1-phosphate (S1P) transporter Spinster Homolog 2 (Spns2), in mouse models. This document includes a summary of its mechanism of action, recommended dosage, and detailed experimental protocols.

Introduction

SLB1122168 is a small molecule inhibitor that specifically targets Spns2, a transporter responsible for the release of S1P from cells. By blocking Spns2, SLB1122168 disrupts the S1P gradient that is crucial for various physiological processes, most notably lymphocyte trafficking. This targeted inhibition leads to a dose-dependent decrease in circulating lymphocytes, a key pharmacodynamic marker of its activity in vivo.^{[1][2]} SLB1122168 has been shown to have poor oral bioavailability, making intraperitoneal injection the preferred route of administration for in vivo studies in mice.^[3]

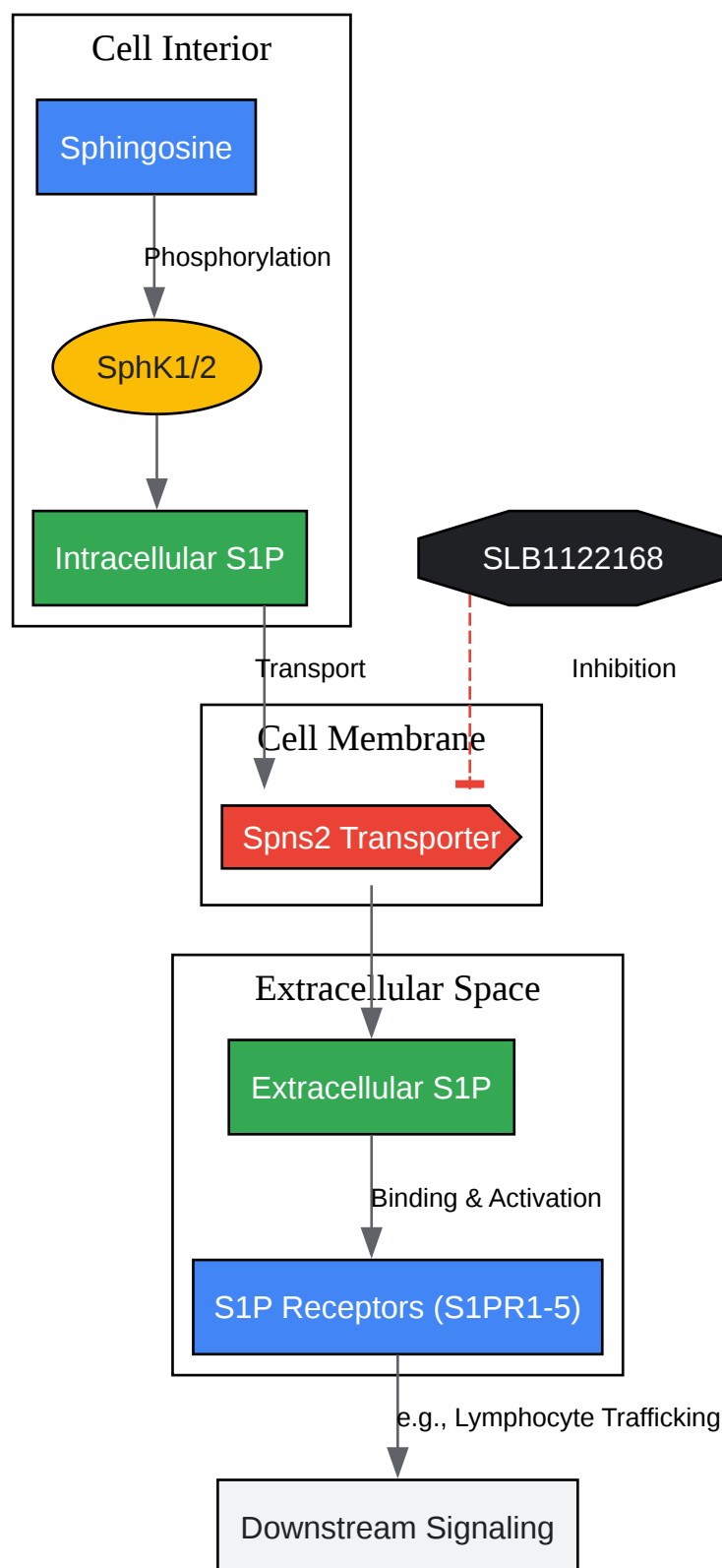
Quantitative Data Summary

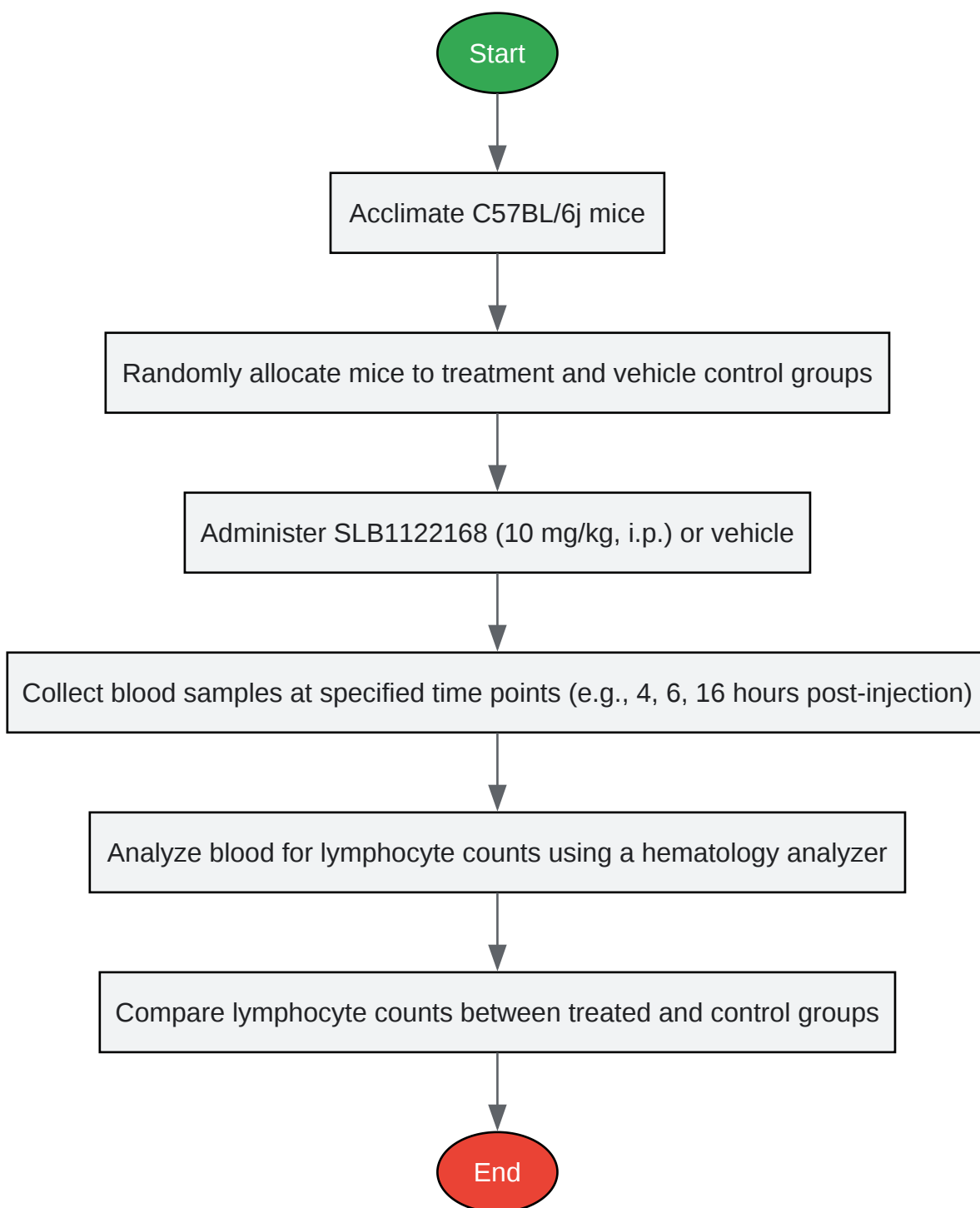
The following table summarizes the key quantitative data for SLB1122168.

Parameter	Value	Species	Notes
IC50	94 nM	In vitro (Spns2-mediated S1P release)	Demonstrates high potency in inhibiting Spns2 function.[2]
Recommended In Vivo Dosage	10 mg/kg	Mice	Administered via intraperitoneal (i.p.) injection.[4]
Pharmacodynamic Effect	Dose-dependent decrease in circulating lymphocytes	Mice and Rats	A reliable indicator of in vivo target engagement.
Pharmacokinetics (Rats)	Cmax: 4 μ M at 2h; Half-life: 8h (at 10 mg/kg, i.p.)	Rats	Levels remained \geq 1 μ M for 24 hours. Mouse-specific pharmacokinetic data is limited.
Oral Bioavailability	Poor	Mice	Intraperitoneal injection is the recommended route of administration.

Signaling Pathway

SLB1122168 exerts its effect by inhibiting the Spns2 transporter, which plays a critical role in the sphingosine-1-phosphate (S1P) signaling pathway. Intracellularly synthesized S1P is exported by Spns2 into the extracellular space, where it can bind to S1P receptors (S1PRs) on target cells, initiating downstream signaling cascades that regulate processes such as lymphocyte trafficking.





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